molecular formula C8H11ClN2O B598262 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride CAS No. 1201785-01-4

5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride

Cat. No.: B598262
CAS No.: 1201785-01-4
M. Wt: 186.639
InChI Key: ISISPMLIIGNHIH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride is a chemical compound with the molecular formula C8H11ClN2O. It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the synthesis process and ensure consistency in the product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions result in the formation of substituted naphthyridine derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyridine: A related compound with similar structural features.

    Naphthyridine Derivatives: Other derivatives of naphthyridine with varying functional groups.

Uniqueness

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Biological Activity

5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride (CAS No. 1201785-01-4) is a compound with significant biological activity that has garnered attention in various fields of medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C8H11ClN2O
  • Molecular Weight : 186.64 g/mol
  • IUPAC Name : this compound
  • Purity : Typically >95%

Biological Activity Overview

The biological activities of this compound are primarily associated with its derivatives and related compounds in the naphthyridine family. Research indicates that these compounds exhibit a range of pharmacological effects:

  • Anticancer Activity :
    • Several studies have indicated that naphthyridine derivatives can induce apoptosis in cancer cells. For instance, canthinone derivatives have shown significant cytotoxic effects against various cancer cell lines (e.g., HeLa and A549) with IC50 values ranging from 10.47 to 15.03 μg/mL .
    • The mechanism involves cell cycle arrest and induction of apoptotic pathways, making these compounds candidates for cancer therapy .
  • Antimicrobial Properties :
    • Naphthyridine derivatives have demonstrated antibacterial and antifungal activities. For example, certain derivatives exhibited MIC values against Bacillus cereus as low as 15.62 µg/mL .
  • Neurological Effects :
    • Some studies suggest that naphthyridine compounds may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases .
  • Anti-inflammatory Activity :
    • Compounds related to naphthyridines have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β in experimental models .

Case Study 1: Anticancer Mechanisms

A recent study focused on the synthesis and biological evaluation of novel derivatives of tetrahydro-naphthyridinones. These compounds were tested against human leukemia cell lines (Kasumi-1) and showed significant induction of apoptosis at specific concentrations (7 μM for G0/G1 arrest and 45 μM for G2 arrest) . The study highlighted the potential of these derivatives in developing targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of various naphthyridine derivatives demonstrated effective inhibition against multiple bacterial strains. The study reported a notable growth inhibition rate against Fusarium graminearum (74.5%) and Fusarium solani (57.9%) when treated with specific naphthyridine compounds . This suggests a broad spectrum of activity that could be harnessed for therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeCompound/DerivativesTarget Organism/Cell LineIC50/MIC Values
AnticancerCanthinone DerivativesHeLa Cancer Cells10.47 - 15.03 μg/mL
AntimicrobialNaphthyridine DerivativesBacillus cereusMIC = 15.62 µg/mL
AntifungalSpecific NaphthyridinesFusarium graminearumGrowth Inhibition = 74.5%
Anti-inflammatoryVarious NaphthyridinesRAW 264.7 MacrophagesIC50 = 7.73 - 15.09 μM

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c11-8-7-2-3-9-5-6(7)1-4-10-8;/h1,4,9H,2-3,5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISISPMLIIGNHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=O)NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672003
Record name 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201785-01-4
Record name 5,6,7,8-Tetrahydro-2,6-naphthyridin-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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